![molecular formula C22H19NO3 B8199054 Coumberone](/img/structure/B8199054.png)
Coumberone
Overview
Description
Coumberone is a useful research compound. Its molecular formula is C22H19NO3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coumberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumberone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurobiology and Memory
A study by Hoyer and Lannert (2008) found that long-term corticosterone application in rats reduced both working and reference memory. This suggests that corticosterone may act on neuronal insulin receptors similarly to streptozotocin, impacting cognitive functions (Hoyer & Lannert, 2008).
Animal Physiology
Research by Hiebert et al. (2000) showed that corticosterone is involved in regulating nocturnal torpor in hummingbirds, an energy conservation state that helps them offset environmental challenges to energy balance (Hiebert, Salvante, Ramenofsky, & Wingfield, 2000).
Immunology
A study by Long et al. (2005) demonstrated that corticosterone rapidly inhibits phagocytosis and superoxide anion production by macrophages in less than 30 minutes through a rapid, nongenomic mechanism. This contributes to the anti-inflammatory and immunosuppressive actions of glucocorticoids (Long et al., 2005).
Environmental Stress
Vera, Zenuto, and Antenucci (2017) explored the roles of cortisol and corticosterone in wild vertebrates, focusing on stress-responsive hormones and their impact on mineral-water balance and interaction with other hormones (Vera, Zenuto, & Antenucci, 2017).
Data Management in Biology
Michener et al. (2012) discussed DataONE, a cyberinfrastructure platform supporting rapid data discovery and access for biological and environmental research. This initiative is based on participatory, user-centered design processes (Michener et al., 2012).
Antimicrobial Research
A study by Southam et al. (2018) found that CORM-3, a Ru-carbonyl CORM, has potent antimicrobial effects against Escherichia coli. The active antimicrobial agent was identified as Ru(II), which binds tightly to thiols (Southam et al., 2018).
Reptilian Physiology
Neuman-Lee et al. (2019) investigated the complex role of corticosterone in glucose mobilization in snakes during acute stress, providing insights into reptilian stress responses (Neuman-Lee, Hudson, Webb, & French, 2019).
properties
IUPAC Name |
6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJSADMDWUKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumberone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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